Cas no 1250075-46-7 (3-Furanmethanol, α-(4-methoxy-2-methylphenyl)- )

3-Furanmethanol, α-(4-methoxy-2-methylphenyl)-, is a furan-derived aromatic alcohol with a methoxy-substituted phenyl group at the α-position. This compound is of interest in organic synthesis due to its versatile reactivity, serving as a key intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural features, including the furan ring and methoxy-methylphenyl moiety, contribute to its utility in coupling reactions and functional group transformations. The compound exhibits moderate stability under standard conditions, making it suitable for controlled synthetic applications. Its well-defined molecular structure allows for precise modifications, enabling researchers to explore its potential in targeted chemical synthesis.
3-Furanmethanol, α-(4-methoxy-2-methylphenyl)-  structure
1250075-46-7 structure
Product Name:3-Furanmethanol, α-(4-methoxy-2-methylphenyl)-
CAS No:1250075-46-7
MF:C13H14O3
MW:218.248464107513
MDL:MFCD07775329
CID:5231675
Update Time:2026-03-07

3-Furanmethanol, α-(4-methoxy-2-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • α-(4-Methoxy-2-methylphenyl)-3-furanmethanol (ACI)
    • 3-Furanmethanol, α-(4-methoxy-2-methylphenyl)-
    • MDL: MFCD07775329
    • Inchi: 1S/C13H14O3/c1-9-7-11(15-2)3-4-12(9)13(14)10-5-6-16-8-10/h3-8,13-14H,1-2H3
    • InChI Key: VSBOPAJZEMGVRB-UHFFFAOYSA-N
    • SMILES: OC(C1C(C)=CC(OC)=CC=1)C1C=COC=1

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3-Furanmethanol, α-(4-methoxy-2-methylphenyl)- Suppliers

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(CAS:1250075-46-7)3-Furanmethanol, α-(4-methoxy-2-methylphenyl)- (ACI)
Order Number:A1118319
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Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:19
Price ($):961.0
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Additional information on 3-Furanmethanol, α-(4-methoxy-2-methylphenyl)-

Introduction to 3-Furanmethanol, α-(4-methoxy-2-methylphenyl)- (CAS No. 1250075-46-7)

3-Furanmethanol, α-(4-methoxy-2-methylphenyl)-, identified by its CAS number 1250075-46-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of furan derivatives, which are known for their diverse biological activities and utility in the synthesis of various pharmacologically active molecules. The structural features of this compound, particularly the combination of a furan ring with an α-substituted aromatic moiety, make it a promising candidate for further exploration in medicinal chemistry.

The α-(4-methoxy-2-methylphenyl) substituent in the molecule introduces a unique set of electronic and steric properties that can influence its reactivity and biological interactions. The presence of the methoxy group at the 4-position of the phenyl ring enhances electron density, potentially increasing nucleophilicity, while the methyl group at the 2-position introduces steric hindrance that can modulate binding affinities. These structural elements are critical in determining the compound's behavior in biological systems and its potential applications in drug development.

In recent years, there has been a surge in research focused on identifying novel scaffolds for therapeutic agents. Furan derivatives have emerged as particularly interesting due to their ability to engage with various biological targets. For instance, studies have shown that furan-based compounds can interact with enzymes and receptors involved in metabolic pathways, inflammation, and cancer progression. The 3-Furanmethanol, α-(4-methoxy-2-methylphenyl)- derivative is being investigated for its potential role in modulating these pathways, particularly in contexts where selective inhibition is required.

One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The furan ring can serve as a versatile handle for further functionalization, allowing chemists to design derivatives with tailored properties. Researchers have leveraged this flexibility to develop libraries of compounds for high-throughput screening (HTS) campaigns aimed at identifying lead candidates for drug development. The α-(4-methoxy-2-methylphenyl) moiety, while providing specific biological relevance, also offers opportunities for structural optimization through modifications such as halogenation, alkylation, or heterocyclic expansion.

Recent advances in computational chemistry have further accelerated the discovery process for compounds like 3-Furanmethanol, α-(4-methoxy-2-methylphenyl)-. Molecular modeling techniques allow researchers to predict binding modes and affinity profiles with high accuracy, enabling the rational design of more effective derivatives. These computational approaches are complemented by experimental validations, where structural modifications are tested for their impact on biological activity. Such integrative strategies have been instrumental in refining the pharmacophoric features of furan-based compounds.

The pharmaceutical industry has shown particular interest in furan derivatives due to their potential therapeutic applications. For example, compounds with similar scaffolds have been explored for their anti-inflammatory, anti-cancer, and antimicrobial properties. The 3-Furanmethanol, α-(4-methoxy-2-methylphenyl)- derivative is being evaluated in preclinical studies to assess its efficacy and safety profiles. Initial results suggest that it may exhibit promising activity against certain disease states, although further research is needed to fully understand its mechanisms of action.

In addition to its pharmaceutical potential, this compound also holds industrial significance. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules used in agrochemicals and specialty chemicals. The ability to derivatize furan rings into highly functionalized products underscores their importance as building blocks in modern chemical synthesis.

The synthesis of 3-Furanmethanol, α-(4-methoxy-2-methylphenyl)- involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. Key steps typically include condensation reactions to form the furan ring system followed by selective functionalization at the α-position. Advances in catalytic methods have improved yields and reduced byproduct formation, making large-scale production more feasible. These synthetic strategies are continuously being refined to enhance efficiency and sustainability.

Environmental considerations are also playing an increasingly important role in the development of new chemical entities like this one. Researchers are exploring greener synthetic routes that minimize waste and reduce energy consumption. Techniques such as flow chemistry and biocatalysis are being integrated into processes for producing furan derivatives like 3-Furanmethanol, α-(4-methoxy-2-methylphenyl)-, aligning with global efforts toward sustainable chemistry.

The future prospects for this compound remain exciting as new research avenues continue to emerge. Collaborative efforts between academia and industry are driving innovation by combining experimental expertise with computational insights. As our understanding of biological systems deepens, so too does our ability to design molecules that precisely target disease-causing pathways.

In conclusion,3-Furanmethanol, α-(4-methoxy-2-methylphenyl)- (CAS No. 1250075-46-7) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its versatility as a synthetic intermediate further enhances its value as a building block for future discoveries. With ongoing research efforts focused on optimizing its properties and exploring new applications, this compound is poised to make meaningful contributions to both academic research and industrial innovation.

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Amadis Chemical Company Limited
(CAS:1250075-46-7)3-Furanmethanol, α-(4-methoxy-2-methylphenyl)- (ACI)
A1118319
Purity:99%
Quantity:1g
Price ($):961.0
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